Uranium, dinitrodioxo-

Description

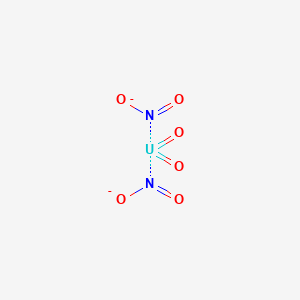

Structure

2D Structure

Properties

CAS No. |

29075-42-1 |

|---|---|

Molecular Formula |

N2O6U-2 |

Molecular Weight |

362.04 g/mol |

IUPAC Name |

dioxouranium;dinitrite |

InChI |

InChI=1S/2HNO2.2O.U/c2*2-1-3;;;/h2*(H,2,3);;;/p-2 |

InChI Key |

KZZVSJOYTLGHGI-UHFFFAOYSA-L |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].O=[U]=O |

Origin of Product |

United States |

Synthetic Methodologies for Uranyl Dinitrate Compounds

General Synthesis Approaches for Uranyl Dinitrate

The primary methods for producing uranyl dinitrate, often as a hydrated salt like uranyl nitrate (B79036) hexahydrate (UNH), UO₂(NO₃)₂·6H₂O, involve direct acid digestion, co-crystallization, and precipitation from aqueous media.

The most conventional method for synthesizing uranyl dinitrate is the oxidative dissolution of uranium oxides, particularly uranium dioxide (UO₂), in nitric acid (HNO₃). researchgate.netnih.gov This reaction is a cornerstone of nuclear fuel reprocessing, such as in the PUREX process, where spent nuclear fuel is dissolved to separate uranium and plutonium. nih.gov

UO₂ + 4HNO₃ → UO₂(NO₃)₂ + 2NO₂ + 2H₂O

This process is typically conducted in hot, concentrated nitric acid to ensure efficient dissolution. nih.gov The reaction is complex and produces various nitrogen oxide by-products, such as nitrogen monoxide (NO) and nitrogen dioxide (NO₂). nih.gov

A more advanced method involves using microwave energy to heat a mixture of uranium oxides (UₓO₂) and aqueous nitric acid in a sealed reaction chamber. This technique, conducted at temperatures between 150°C and 250°C and pressures from 5 to 40 atmospheres, can produce acid-deficient uranyl nitrate solutions. tandfonline.com Another approach involves processing a uranyl nitrate solution in an air plasma stream within a plasma reactor to decompose it into triuranium octoxide (U₃O₈) and a gas phase, which can then be treated to recover nitric acid. chemrxiv.org

Co-crystallization is a significant technique for separating and studying actinides, where other actinyl ions are incorporated into the crystal lattice of uranyl nitrate hexahydrate (UNH). This method involves preparing a solution containing UO₂²⁺ and other oxidized actinides, such as neptunium (B1219326) (Np), plutonium (Pu), and americium (Am), in nitric acid and then inducing crystallization, typically by reducing the temperature. utwente.nlrsc.orgwikipedia.org

This process has been demonstrated to effectively co-crystallize hexavalent actinyl species (AnO₂²⁺) in near proportion to the uranium, offering a potential pathway for group actinide separations without the use of organic solvents. utwente.nlosti.gov The pentavalent species, such as NpO₂⁺, have also been successfully co-crystallized, although with slightly lower efficiency compared to their hexavalent counterparts. rsc.orgwikipedia.orgresearchgate.net

Table 1: Co-crystallization Efficiency of Various Actinides with Uranyl Nitrate Hexahydrate (UNH)

| Actinide Species | Initial U(VI) Conc. (M) | Initial Actinide Conc. | Nitric Acid Conc. (M) | U(VI) Removed from Solution (%) | Actinide Removed from Solution (%) | Reference |

|---|---|---|---|---|---|---|

| NpO₂²⁺ | ~2.2 | 110 mM | 6.6 | 96 ± 10 | 90 ± 6 | utwente.nl |

| PuO₂²⁺ | ~2.2 | 110 mM | 6.6 | 86 ± 9 | 78 ± 5 | utwente.nl |

| AmO₂²⁺ | ~2.8 | 42 mM | 2.8 | 79 ± 8 | 79 ± 6 | utwente.nl |

| NpO₂⁺ | ~3.1 | 150 mM | 0.0047 | - | ~83% of U(VI) | utwente.nlrsc.org |

Precipitation is another key method for isolating uranium from aqueous uranyl nitrate solutions. This is often achieved by adjusting the pH of the solution, which induces hydrolysis and subsequent precipitation of uranium species. chemrxiv.org

One common approach involves the addition of a base, such as ammonia (B1221849) (gaseous or in solution) or ammonium (B1175870) carbonate, to a uranyl nitrate solution. osti.gov This leads to the precipitation of compounds like ammonium diuranate, which can then be filtered and calcined to produce uranium oxides. osti.gov Another method involves the co-precipitation of uranyl and plutonyl nitrate from a nitric acid solution by introducing ammonia and carbon dioxide gases, which forms ammonium uranyl/plutonyl carbonate. This process allows for control over the grain size of the resulting powder.

A continuous precipitation process has also been developed where streams of uranyl nitrate and ammonium hydroxide (B78521) solutions are mixed in a reactor maintained at a pH of 5.0 to 6.5. The resulting precipitate is then recovered and can be converted to other uranium compounds. Furthermore, the addition of neutral electrolytes, such as potassium, calcium, or lanthanum nitrates, to a clear solution of uranyl nitrate and potassium hydroxide (at pH 5-6) can initiate the precipitation process, removing up to 70% of the uranium. chemrxiv.org

Synthesis of Specific Uranyl Dinitrate Complexes

Uranyl nitrate serves as a versatile starting material for the synthesis of a wide array of coordination complexes. The nitrate ligands are relatively labile and can be readily displaced by other donor ligands, leading to new compounds with tailored properties.

Uranyl nitrate forms stable complexes with organophosphorus ligands containing a phosphoryl (P=O) group. Triphenylphosphine oxide (Ph₃PO) is a well-studied example. The synthesis of the complex UO₂(NO₃)₂(Ph₃PO)₂ typically involves the direct reaction of uranyl nitrate with two equivalents of the phosphine (B1218219) oxide ligand in a suitable solvent. wikipedia.org The high affinity of the hard Lewis acidic uranyl cation for the hard oxygen donor of the phosphoryl group drives the complex formation. These complexes are important in solvent extraction processes for uranium.

Amide ligands are of significant interest for complexing uranyl nitrate, particularly in the context of advanced nuclear fuel separation processes.

N-alkylated 2-pyrrolidone derivatives (NRPs): These cyclic amide ligands form well-defined crystalline complexes with uranyl nitrate. The synthesis involves the reaction of uranyl nitrate with two equivalents of the N-alkylated 2-pyrrolidone ligand (e.g., N-n-propyl-2-pyrrolidone or N-iso-butyl-2-pyrrolidone). Single crystal X-ray diffraction studies reveal that the resulting UO₂(NO₃)₂(NRP)₂ complexes typically exhibit a hexagonal-bipyramidal geometry, with the two NRP ligands and two bidentate nitrate groups coordinated to the uranyl ion in the equatorial plane.

Diglycolamides and Dithio-diglycolamides: Diglycolamide (DGA) ligands, with the general structure O(CH₂C(O)NR₂)₂, are effective in complexing uranyl nitrate. The reaction of uranyl nitrate with DGAs (where R = i-Pr or i-Bu) in solution yields complexes with the stoichiometry UO₂(NO₃)₂L. rsc.org The solid-state structure shows the tridentate DGA ligand and two nitrate groups coordinated to the uranyl center. rsc.org Related dithio-diglycolamide ligands have also been synthesized and their complexation chemistry with uranyl nitrate has been investigated. utwente.nl

1,10-phenanthroline-2,9-diamides: These tetradentate N,O-donor ligands form robust complexes with uranyl nitrate and are studied for their potential in separating f-elements. The synthesis of these complexes is generally achieved by reacting a solution of the specific 1,10-phenanthroline-2,9-diamide ligand in a solvent like chloroform (B151607) or acetonitrile (B52724) with a solution of uranyl nitrate. The resulting complexes, often with a 1:1 metal-to-ligand stoichiometry, can be precipitated and isolated. Structural analysis confirms that the four donor atoms of the ligand (two nitrogen and two oxygen atoms) coordinate to the uranyl ion.

Table 2: Crystallographic Data for Selected Uranyl Dinitrate Complexes with Amide Ligands

| Complex | Ligand (Lx) | Crystal System | Space Group | CCDC No. | Reference |

|---|---|---|---|---|---|

| [UO₂(NO₃)₂(L1)]n | N,N'-(trans-1,4-cyclohexanediyl)bis(1-azacyclopentan-2-one) | Monoclinic | P2₁/c | 1573161 | |

| [UO₂(NO₃)₂(L2)]n | N,N'-(trans-1,4-cyclohexanediyl)bis(piperidin-2-one) | Triclinic | P-1 | 2386940 | |

| [UO₂(NO₃)₂(L3)]n | N,N'-(trans-1,4-cyclohexanediyl)bis(N-methylacetamide) | Monoclinic | C2/c | 2386941 | |

| [UO₂(NO₃)₂(L4)]n | N,N'-(trans-1,4-cyclohexanediyl)bis(N-ethylacetamide) | Triclinic | P-1 | 2386942 |

Compound Names

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Uranium, dinitrodioxo- |

| Uranyl dinitrate |

| Uranyl nitrate hexahydrate (UNH) |

| Uranium dioxide |

| Nitric acid |

| Nitrogen monoxide |

| Nitrogen dioxide |

| Triuranium octoxide |

| Neptunyl(VI) |

| Plutonyl(VI) |

| Americyl(VI) |

| Neptunyl(V) |

| Ammonia |

| Ammonium carbonate |

| Ammonium diuranate |

| Ammonium uranyl/plutonyl carbonate |

| Ammonium hydroxide |

| Triphenylphosphine oxide |

| N-n-propyl-2-pyrrolidone |

| N-iso-butyl-2-pyrrolidone |

| Diglycolamide (DGA) |

| 1,10-phenanthroline-2,9-diamide |

| N,N'-(trans-1,4-cyclohexanediyl)bis(1-azacyclopentan-2-one) |

| N,N'-(trans-1,4-cyclohexanediyl)bis(piperidin-2-one) |

| N,N'-(trans-1,4-cyclohexanediyl)bis(N-methylacetamide) |

Hydrated Forms and Their Interconversions

Uranyl dinitrate is known to exist in several hydrated forms, with their stability being dependent on factors like relative humidity and temperature. spiedigitallibrary.org The most common hydrates are the hexahydrate, trihydrate, and dihydrate. nih.govwikipedia.org

Uranyl nitrate hexahydrate ([UO₂(NO₃)₂(H₂O)₆], UNH) presents as lustrous, lime-green crystals. spiedigitallibrary.org The transformation between these hydrated states is a key aspect of its chemistry. The dehydration of the hexahydrate to the trihydrate ([UO₂(NO₃)₂(H₂O)₃], UNT) is a well-studied process that can occur under ambient conditions. osti.govresearchgate.net This conversion is not merely a loss of water but involves significant structural and morphological changes. nih.gov

The interconversion from UNH to UNT can be initiated simply by flowing dry nitrogen gas over the hexahydrate sample, without the need for heat or chemical reagents. osti.gov During this transformation, the lustrous lime-green crystals of UNH change into a dull, matte greenish-yellow powder characteristic of UNT. spiedigitallibrary.orgnih.gov This change in appearance is due to a pseudomorphic recrystallization, where the trihydrate forms within the existing hexahydrate crystals, resulting in a much smaller crystallite size. acs.org

Structurally, the transformation from the orthorhombic UNH to the triclinic UNT involves a shift to a lower symmetry. osti.gov In the hexahydrate, there is a single crystallographic site for the uranyl (UO₂²⁺) ion. spiedigitallibrary.org Upon dehydration to the trihydrate, two inequivalent UO₂²⁺ sites are formed. nih.govresearchgate.net This change is observable using spectroscopic techniques. For instance, time-resolved infrared reflectance spectroscopy shows a distinct shift in the uranyl asymmetric stretch band. The UNH shows a single band at approximately 949.0 cm⁻¹, which, upon conversion to UNT, splits into a doublet with peaks at 966 cm⁻¹ and 957 cm⁻¹. spiedigitallibrary.orgosti.govacs.org

Further dehydration can lead to the formation of uranyl nitrate dihydrate ([UO₂(NO₃)₂(H₂O)₂]), particularly in very dry environments. nih.gov The thermal decomposition of the dihydrate involves two concurrent first-order reactions: dehydration to anhydrous uranyl nitrate and denitration to form uranium trioxide. scispace.com Controlled heating is crucial in these processes to manage the transition between hydrated states before decomposition begins. anl.gov

Table 1: Characteristics of Uranyl Dinitrate Hydrates and Their Interconversion

| Property | Uranyl Nitrate Hexahydrate (UNH) | Uranyl Nitrate Trihydrate (UNT) |

|---|---|---|

| Formula | UO₂(NO₃)₂(H₂O)₆ | UO₂(NO₃)₂(H₂O)₃ |

| Appearance | Lustrous lime-green crystals spiedigitallibrary.org | Matte greenish-yellow solid nih.gov |

| Crystal System | Orthorhombic osti.gov | Triclinic osti.gov |

| Uranyl (UO₂²⁺) Sites | Single crystallographic site spiedigitallibrary.org | Two inequivalent sites nih.gov |

| IR Stretch Band (cm⁻¹) | ~949.0 acs.org | Doublet at ~966 and ~957 acs.org |

| Conversion Method | Dehydration via dry gas flow osti.gov | - |

Other Coordination Compounds (e.g., with DMSO, ammonia)

Uranyl nitrate readily forms coordination compounds with various organic and inorganic ligands, as the nitrate groups can be easily substituted. wikipedia.org

Coordination with Dimethyl Sulfoxide (DMSO): Uranyl dinitrate forms complexes with DMSO, such as [UO₂(NO₃)₂(DMSO)₂]. researchgate.net In this complex, the nitrate ions can coordinate to the uranyl center in either a bidentate or monodentate fashion. The DMSO molecules can also coordinate directly to the uranium atom or be present in the second coordination sphere. researchgate.net The formation of these complexes can be identified by shifts in their vibrational spectra. For example, the C-S stretching frequencies in DMSO, typically found around 665-695 cm⁻¹, are altered upon coordination to the uranyl ion. researchgate.net

Coordination with Ammonia: The reaction of uranyl nitrate with ammonia or ammonia-releasing compounds is a key step in several processes for producing uranium oxides. When ammonia, often from the decomposition of hexamethylenetetramine (HMTA), is added to a uranyl nitrate solution, it causes the precipitation of hydrated uranium oxides through a chemical gelation process. osti.gov

Another method involves adding ammonium nitrate (NH₄NO₃) to the uranyl nitrate feed solution before thermal denitration. anl.govnrc.gov This creates a double salt, (NH₄)₂UO₂(NO₃)₄·2H₂O. The presence of ammonium nitrate significantly improves the properties of the final uranium oxide product, leading to free-flowing powders with high surface area, as opposed to the hard, glassy material formed without it. anl.govnrc.gov The process involves the dehydration of the double salt at around 40°C, followed by partial and then full denitration at higher temperatures (around 170°C and 270°C, respectively) to yield UO₃. anl.gov

Advanced Synthetic Techniques

Advanced methods have been developed to better control the properties of uranium materials derived from uranyl dinitrate.

Single-Source Precursor Approaches for Uranium Materials

The concept of a single-source precursor involves using a single, well-defined compound that decomposes cleanly to the desired material. Uranyl nitrate and its coordination complexes are often used as single-source precursors for uranium oxides like UO₃, U₃O₈, and UO₂. anl.govresearchgate.net

Direct Thermal Denitration: A straightforward method is the direct thermal denitration of uranyl nitrate hexahydrate. This process typically involves two steps: evaporation of water and nitric acid to form a molten salt, followed by decomposition of this molten salt at higher temperatures to produce solid UO₃. anl.gov However, this method can be difficult to control due to foaming and splattering, often resulting in a massive, hard-to-process solid product. anl.gov

Modified Direct Denitration: To overcome the challenges of direct denitration, a modified approach using a single-source precursor is employed. As mentioned previously, adding ammonium nitrate to the uranyl nitrate solution creates a double salt precursor. anl.gov This precursor decomposes in a more controlled manner, avoiding the formation of a molten phase. The solid double salt undergoes dehydration and then denitration, yielding a fine, free-flowing UO₃ powder with superior ceramic properties. anl.govnrc.gov This technique is an example of an advanced synthetic method that leverages a single-source precursor to tailor the characteristics of the final uranium oxide material.

The thermal decomposition of anhydrous uranyl nitrate has been shown to follow first-order kinetics, yielding amorphous uranium trioxide as the sole nonvolatile product. scispace.com Similarly, uranyl nitrate dihydrate decomposes through concurrent dehydration and denitration reactions. scispace.com By carefully selecting the precursor and controlling the decomposition conditions (e.g., temperature, atmosphere), the morphology and properties of the resulting uranium oxide can be precisely engineered. nih.govwipo.int

Table 2: Comparison of Thermal Denitration Techniques

| Technique | Precursor | Process Steps | Product Characteristics |

|---|

| Direct Thermal Denitration | Uranyl Nitrate Hexahydrate anl.gov | 1. Evaporation to molten salt 2. Decomposition of molten salt anl.gov | Hard, massive solid, difficult to process anl.gov | | Modified Direct Denitration | Ammonium Uranyl Nitrate Double Salt anl.gov | 1. Double salt formation 2. Evaporation 3. Dehydration of solid salt 4. Denitration of solid salt anl.gov | Free-flowing, high-surface-area powder anl.govnrc.gov |

Coordination Chemistry of Uranyl Dinitrate

Uranyl Ion Coordination Environment (UO₂²⁺)

The uranyl cation (UO₂²⁺) is a remarkably stable chemical species of uranium, characterized by its linear O=U=O structure. researchgate.net This linearity is a consequence of the 5f-6d orbital hybridization of the uranium atom. researchgate.net The coordination chemistry of uranyl dinitrate is largely defined by the interactions of ligands with the uranium center in the plane perpendicular to this linear axis.

Equatorial Ligand Coordination and Geometry

The U⁶⁺ cation in the uranyl ion is typically coordinated by four, five, or six ligand atoms in the equatorial plane, perpendicular to the linear O=U=O axis. researchgate.netusra.eduarizona.edu This arrangement results in common coordination geometries described as square bipyramidal, pentagonal bipyramidal, and hexagonal bipyramidal, respectively. researchgate.netusra.eduresearchgate.net The uranyl ion's ability to accommodate five or six equatorial ligands is a distinguishing feature compared to many other metal ions. nih.gov In the case of uranyl dinitrate, the uranium atom is often surrounded by eight oxygen atoms, leading to a hexagonal bipyramidal geometry. researchgate.net

In the hydrated solid state, neutron diffraction studies have shown that the uranyl center is coordinated by six oxygen atoms in the equatorial plane. wikipedia.org These coordinating atoms originate from two bidentate nitrate (B79036) ligands and two water molecules. wikipedia.org This results in a hexagonal bipyramidal coordination geometry around the uranium atom. researchgate.net The equatorial U-O bond lengths are significantly longer than the axial U=O bonds of the uranyl cation itself. wikipedia.org The average equatorial U⁶⁺-ϕ (where ϕ can be O²⁻ or OH⁻) bond lengths vary depending on the coordination number.

| Coordination Geometry | Average U⁶⁺-ϕeq Bond Length (Å) |

|---|---|

| Square Bipyramidal | 2.28(5) |

| Pentagonal Bipyramidal | 2.37(9) |

| Hexagonal Bipyramidal | 2.47(12) |

Data sourced from Burns et al. (1997). researchgate.netarizona.edu

Axial Uranyl Oxygen Interactions

The two axial oxygen atoms of the uranyl ion form very stable and strong double bonds with the uranium atom, making them largely unreactive. researchgate.net The bond-valence requirements of these axial oxygens are substantially satisfied by the strong U=O bond. usra.edu The average U⁶⁺-OUranyl bond length is approximately 1.79 Å, and it remains relatively independent of the equatorial coordination environment. researchgate.netarizona.edu

However, these axial oxygens can participate in interactions, notably through hydrogen bonding or coordination with Lewis acids. acs.orgrsc.org Such interactions can influence the vibrational modes of the uranyl cation. acs.org For instance, coordination of a Lewis acid to one of the oxo groups can activate it towards single-electron reduction. rsc.org While direct covalent bond formation with the axial oxygens is rare, their basicity can be increased upon reduction of the uranium center from U(VI) to U(V), facilitating stronger interactions with other metal cations. rsc.org

Nitrate Ligand Coordination Modes

Monodentate Coordination

In monodentate (η¹) coordination, the nitrate ligand binds to the uranium center through a single oxygen atom. This mode is particularly favored in aqueous solutions for complexes like [UO₂(OH₂)₄(NO₃)]⁺. acs.orgnih.gov The preference for monodentate coordination in this hydrated species is driven by steric factors and the differential solvation of the nitrate's oxygen atoms. nih.gov Computational studies predict a driving force of approximately -3 kcal/mol for the transition from bidentate to monodentate coordination for this mononitrate complex in water. nih.gov

Bidentate Coordination (η²-coordination)

Bidentate, or η²-coordination, is a common binding mode for nitrate ligands in uranyl complexes, where two oxygen atoms from the nitrate simultaneously bind to the uranium center. acs.orgtandfonline.comresearchgate.net This chelating interaction is prevalent in many solid-state structures and in complexes with a higher nitrate-to-uranyl ratio, such as [UO₂(NO₃)₃]⁻. acs.orgresearchgate.net In the [UO₂(NO₃)₃]⁻ anion, the three nitrate ligands are bound in a bidentate fashion in the equatorial plane, resulting in a six-coordinate environment around the uranyl ion. researchgate.net In uranyl dinitrate complexes with various other ligands, the nitrate groups consistently act as bidentate chelating ligands. tandfonline.com

Solvent Effects on Coordination

The behavior of Uranium, dinitrodioxo- (uranyl dinitrate) in solution is profoundly influenced by the solvent, which dictates the arrangement of molecules and ions around the central uranyl cation (UO₂²⁺). This section explores the effects of different solvent environments on the coordination chemistry of this important compound.

Hydration Studies and Coordination of Water Molecules

In aqueous environments, water molecules play a critical role in the coordination sphere of the uranyl ion. Uranyl dinitrate is known to form several hydrates, with the hexahydrate, UO₂(NO₃)₂·6H₂O, being a common form. Neutron diffraction studies of the hexahydrate have revealed that the linear uranyl ion is surrounded in its equatorial plane by six oxygen atoms. researchgate.netwikipedia.org These six coordinating atoms originate from two bidentate nitrate groups and two water molecules, which constitute the inner coordination sphere. researchgate.net The remaining four water molecules are located in the second coordination sphere. aesj.or.jp

In aqueous solutions, quantum mechanical and molecular dynamics simulations, as well as EXAFS (Extended X-ray Absorption Fine Structure) measurements, indicate that the uranyl ion is typically coordinated by five water molecules in its equatorial plane. nih.govunige.ch This forms the [UO₂(H₂O)₅]²⁺ complex. The U-O distance to these coordinated water molecules is approximately 2.40 Å. unige.ch The nitrate ions are generally displaced to the second coordination sphere, especially in dilute solutions. The exchange of water molecules between the first and second solvation shells is an important dynamic process. nih.gov

First-principles molecular dynamics studies show that hydration significantly affects the bond distances within the complex. Upon hydration, the distance between the uranyl cation and neutral ligands like water tends to decrease, while the distance to the nitrate anions increases. researchgate.net

Influence of Second Coordination Sphere

The second coordination sphere, consisting of molecules not directly bonded to the uranium atom but interacting with the primary coordination shell, has a significant impact on the structure and stability of uranyl nitrate complexes. In the hexahydrate crystal, the four water molecules in the second sphere form hydrogen bonds with the two water molecules in the first coordination sphere. aesj.or.jp

Complexation in Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) are a class of solvents formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a significant depression of the freezing point. iastate.edu These solvents, such as "reline" (a 2:1 molar mixture of urea and choline chloride), provide a unique non-aqueous environment for studying uranyl coordination. researchgate.netnih.gov

In DES, the uranyl ion (UO₂²⁺) exhibits strong complexation with the solvent components. researchgate.net X-ray absorption spectroscopy (XAS) and molecular dynamics simulations have shown strong covalent interactions between uranyl ions and the constituents of the DES. researchgate.net This interaction leads to a rearrangement of the hydrogen-bonding network within the solvent. researchgate.net The strong complexation with DES components can also stabilize less common oxidation states of uranium, such as U(V) (UO₂⁺). researchgate.net The addition of small amounts of water to these systems may not significantly alter the primary speciation of uranyl but can influence its redox chemistry. researchgate.net

Complexation with Organic Ligands

The coordination of uranyl dinitrate with organic ligands is fundamental to separation processes in the nuclear fuel cycle. The nature of the organic ligand dictates the structure, stability, and solubility of the resulting complex.

Phosphine (B1218219) Oxide Ligands

Phosphine oxide ligands are powerful extractants for the uranyl ion. The coordination occurs through the phosphoryl oxygen atom (P=O). A classic example is the complex formed with tri-n-butyl phosphate (B84403) (TBP), UO₂(NO₃)₂(TBP)₂, which is central to the PUREX process for nuclear fuel reprocessing. wikipedia.org

Other N- and O-Donor Ligands

Beyond the well-studied aqua and simple organic ligands, the coordination chemistry of uranyl dinitrate extends to a diverse array of other nitrogen (N) and oxygen (O) donor ligands. These interactions are crucial for developing new extraction and separation processes in nuclear fuel reprocessing and for synthesizing novel materials with unique structural properties. The nitrate groups in the parent uranyl dinitrate compound can act as bidentate chelating ligands, but they are often readily replaced or supplemented by other ligands that coordinate to the uranium center in the equatorial plane. wikipedia.orgtandfonline.com

The uranyl ion (UO₂²⁺) typically accommodates four to six donor atoms in its equatorial plane, leading to quadrilateral, pentagonal, or hexagonal bipyramidal coordination geometries. researchgate.net The choice of ligand influences the resulting structure and reactivity of the complex.

N-Donor Ligands: A variety of N-donor ligands form stable complexes with uranyl dinitrate. These include heterocyclic aromatic amines and diamines. For instance, ligands such as 1,10-phenanthroline, 2,2'-bipyridyl, and 2,2'-bipyridylamine have been shown to coordinate with the uranyl ion. tandfonline.com In these complexes, the nitrate groups also coordinate as bidentate chelating ligands. tandfonline.com The reaction of UO₂Cl₂·3THF with the tridentate nitrogen donor ligand 2,6-bis(2-benzimidazolyl)pyridine (H₂BBP) has been shown to form complexes where the ligand coordinates to the uranyl center. researchgate.net

O-Donor Ligands: Amide-based ligands are of significant interest, particularly for nuclear fuel reprocessing, as they adhere to the "CHON" principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which simplifies waste management. epj-conferences.org Dithio-diglycolamide ligands have been prepared and their complex chemistry with uranyl nitrate has been studied, revealing a bidentate chelating mode of bonding for the ligands in the solid state. researchgate.net

Studies on diamide (B1670390) linkers have shown the formation of one-dimensional coordination polymers with the formula [UO₂(NO₃)₂(Lₓ)]ₙ, where L is a cyclic or acyclic diamide. epj-conferences.org In these structures, the UO₂(NO₃)₂ units are bridged by the diamide ligands, and the uranium center maintains a hexagonal bipyramidal coordination geometry. epj-conferences.org Similarly, N',N-diethylacetamide, N-ethylacetamide, and 2-(2-oxopyrrolidino)acetamide (piracetam) form neutral complexes of the type UO₂(L)₂(NO₃)₂, where the uranyl center is coordinated to two chelating nitrate groups and two amide ligands. researchgate.net

Mixed N,O-Donor Ligands: Schiff base ligands, which contain both N and O donor atoms, readily react with uranyl nitrate to form multinuclear complexes. Asymmetric [3O, N] Schiff base ligands have been used to synthesize dinuclear uranyl complexes, such as [UO₂(HL¹)]₂·DMF and [UO₂(HL²)]₂·2DMF·H₂O. nih.gov In these structures, the uranium centers exhibit a distorted pentagonal bipyramidal geometry. nih.gov

Below is a table summarizing examples of these ligand interactions with uranyl nitrate.

| Ligand Type | Specific Ligand Example | Resulting Complex Formula (Example) | Uranium Coordination Geometry | Reference |

| N-Donor | 2,2'-bipyridyl | [UO₂(NO₃)₂(bipy)] | Hexagonal Bipyramidal | tandfonline.com |

| N-Donor | 2,6-bis(2-benzimidazolyl)pyridine (H₂BBP) | [(UO₂)(H₂BBP)Cl₂] | --- | researchgate.net |

| O-Donor | N,N-diethylacetamide (dam) | UO₂(dam)₂(NO₃)₂ | Hexagonal Bipyramidal | researchgate.net |

| O-Donor | Cyclic Diamide (γ-lactam) | [UO₂(NO₃)₂(L¹)]ₙ | Hexagonal Bipyramidal | epj-conferences.org |

| Mixed N,O-Donor | Asymmetric Schiff Base (H₃L¹) | [UO₂(HL¹)]₂·DMF | Pentagonal Bipyramidal | nih.gov |

Multinuclear Uranyl Dinitrate Complexes and Cluster Formation

Uranyl dinitrate complexes are not limited to mononuclear species; they can form multinuclear complexes and clusters through various mechanisms. This self-assembly is driven by the formation of bridging bonds between uranyl centers, often facilitated by ancillary ligands or through hydrolysis reactions. These clusters are of fundamental interest for understanding uranium speciation in solution and in the solid state.

The formation of dinuclear and larger uranium species can occur upon the speciation of uranyl nitrate in water. nih.gov Quantum chemistry studies have investigated the structures and energetics of mono- and dinuclear uranyl compounds, such as [(UO₂)₂(X,Y)₃(H₂O)ₙ]⁺, derived from these processes. nih.gov

A common route to multinuclear complexes involves ligands capable of bridging two or more metal centers. For example, the reaction of uranyl nitrate with specific asymmetric Schiff base ligands yields dinuclear complexes. nih.gov These complexes feature a symmetric U₂O₂ core where the uranium centers are bridged by phenolate oxygen atoms from the Schiff base ligands. nih.gov The hydroxyl groups on these ligands can attach to the uranyl ions in chelating, bridging, and coordinate covalent bonds. nih.gov

Hydrolysis can also lead to cluster formation. In the structure of (UO₂)₂(OH)₂(NO₃)₂(H₂O)₃, two uranyl centers are bridged by hydroxide (B78521) (OH⁻) groups, forming a diuranyl dihydroxyl dinitrate cluster. mdpi.com This demonstrates that even simple ancillary ligands like hydroxide can facilitate the aggregation of uranyl units into discrete, multinuclear species. The resulting clusters can be finite or can extend into polymeric chains or frameworks. epj-conferences.orgmdpi.com

Topological Classification of Uranyl Nitrate Clusters

To systematically organize the diverse structures of uranyl nitrate clusters, a topological classification system has been developed. This approach uses a graphical representation where uranium atoms (Ur) are shown as black nodes and nitrate (NO₃) groups are represented as white nodes. mdpi.com The connections between these nodes indicate how the coordination polyhedra (typically hexagonal bipyramids around the uranium) are linked. A single line signifies a vertex-sharing linkage, while a double line indicates an edge-sharing mechanism. mdpi.com

This methodology allows for the categorization of known finite uranyl nitrate clusters into different topological types. mdpi.comresearchgate.net As of recent studies, nine distinct topological types for finite clusters have been identified in various crystalline structures. mdpi.comresearchgate.net The formation of a particular topology can be influenced by factors such as counter-ions, the presence of organic templating molecules, and crystallization conditions. mdpi.com

Some of the identified topological types include:

cc0-1:1-5 : A simple topology formed by two coordination polyhedra sharing a common edge. This type is considered relatively rare. mdpi.com

cc0-1:4-2 : A more common topology found in both inorganic uranyl nitrates and organically templated compounds. mdpi.com

cc0-1:1-6 : A very rare type, observed in the diuranyl dihydroxyl dinitrate trihydrate cluster. mdpi.com

cc0-1:3-2 : This structural type is more frequently observed in uranyl carbonates but is also found in several inorganic uranyl trinitrate compounds. mdpi.com

cc0-1:2-9 : Formed by the replacement of one nitrate group in a parent cluster with two water molecules. It has been identified in both an inorganic uranyl nitrate hydrate (B1144303) and an organic-inorganic composite structure. mdpi.com

The table below summarizes key topological types and examples of compounds in which they are found.

| Topological Type | Description | Example Compound(s) | Reference |

| cc0-1:1-5 | Two edge-sharing coordination polyhedra. | β-Cs₂[(UO₂)(NO₃)Cl₃] | mdpi.com |

| cc0-1:4-2 | A common topology found in multiple structures. | Found in nine organically templated compounds and four inorganic uranyl nitrates. | mdpi.com |

| cc0-1:1-6 | A very rare topology. | α-(UO₂)₂(OH)₂(NO₃)₂(H₂O)₃ | mdpi.com |

| cc0-1:3-2 | More common for uranyl carbonates, but also present in nitrates. | Uranyl trinitrates of monovalent cations. | mdpi.com |

| cc0-1:2-9 | Results from replacement of a NO₃ group by two H₂O molecules. | [UO₂(NO₃)₂(H₂O)₂]·H₂O | mdpi.com |

This classification provides a powerful framework for understanding the structural relationships between different uranyl nitrate clusters and for predicting potential new structural arrangements.

Thermodynamics and Kinetics of Uranyl Dinitrate Complexation

Stability Constants and Equilibrium Studies

The interaction between the uranyl ion and nitrate (B79036) ligands in an aqueous solution is typically characterized as weak. researchgate.net The complexation occurs in a stepwise manner, forming species such as [UO₂(NO₃)]⁺ and [UO₂(NO₃)₂]⁰. The equilibrium of these reactions is described by stability constants (β), which quantify the strength of the metal-ligand interaction at a given state. osti.gov

For the formation of the 1:1 complex, UO₂NO₃⁺, the reaction is as follows: UO₂²⁺ + NO₃⁻ ⇌ UO₂NO₃⁺

The stability constant for this equilibrium, K₁, is a key parameter in understanding the system's chemistry. osti.gov Due to the wide range over which these constants can vary, they are often reported in their logarithmic form, log K₁. osti.gov For uranyl nitrate, the experimental log K₁ value is relatively low, indicating a modest interaction strength compared to other uranyl complexes. osti.gov

The stability of ionic complexes in solution is significantly affected by the ionic strength of the medium. The activities of the charged species involved in the equilibrium are influenced by the surrounding electrostatic environment. For uranyl nitrate complexation, as with other ionic equilibria, stability constants are often determined at specific ionic strengths or extrapolated to zero ionic strength to provide a standard reference point. osti.gov

The Davies equation is a common method used to correct experimentally determined stability constants to a standard state of zero ionic strength. osti.gov Critical reviews of uranium thermodynamics often involve recalculating and reinterpreting historical data to account for ionic strength effects, ensuring consistency across different studies and experimental conditions. oecd-nea.org This process is essential for developing a reliable thermodynamic database for uranium species. oecd-nea.org

Table 1: Selected Stability Constants for Uranyl Nitrate Complexation This interactive table provides a summary of reported stability constants.

| Complex | Log K₁ | Ionic Strength (M) | Temperature (°C) | Notes |

| UO₂NO₃⁺ | ~0.0 | Corrected to 0 | 25 | Represents a low stability compared to other uranyl complexes. osti.gov |

| UO₂NO₃⁺ | Varies | >0 | 25-70 | Stability found to increase slightly with temperature. researchgate.net |

Note: The values are indicative and can vary based on the specific experimental method and model used for data interpretation.

Temperature plays a critical role in the thermodynamics of complex formation. Studies on the complexation of uranium(VI) with nitrate have shown that the stability of the UO₂NO₃⁺ complex slightly increases as the temperature is raised from 25 to 70°C. researchgate.net This trend suggests that the formation of the complex is an endothermic process.

This observation is supported by microcalorimetry experiments, which have determined the molar enthalpy of complexation (ΔH) at 25°C to be small and positive, at approximately +3.9 ± 0.5 kJ·mol⁻¹. researchgate.net A positive enthalpy change confirms that heat is absorbed during the reaction, which is consistent with the stability constant's observed increase with temperature, as predicted by the van 't Hoff equation. researchgate.net Thermodynamic investigations into other uranyl complexes, such as with sulfate, have also demonstrated significant temperature dependence, reinforcing the importance of this variable in predicting uranium speciation under diverse conditions, such as those found in hydrothermal ore deposits or nuclear waste repositories. acs.orgnih.gov

Table 2: Thermodynamic Parameters for UO₂NO₃⁺ Formation at 25°C This interactive table summarizes key thermodynamic data.

| Parameter | Value | Unit | Significance |

| Enthalpy (ΔH) | +3.9 ± 0.5 | kJ·mol⁻¹ | Positive value indicates an endothermic reaction. researchgate.net |

| Gibbs Free Energy (ΔG) | Negative | kJ·mol⁻¹ | A negative value confirms the spontaneity of the adsorption process. nih.gov |

| Entropy (ΔS) | Positive | J·mol⁻¹·K⁻¹ | A positive value suggests increased disorder at the solid-liquid interface. nih.gov |

Factors Governing Complex Stability

The stability of the uranyl dinitrate complex is a result of a delicate balance of several physicochemical factors. These include the intrinsic properties of the nitrate ligand and the interactions between the complex and its surrounding environment.

Steric hindrance arises from the spatial arrangement of atoms within the ligand and the complex, which can prevent the close approach of the ligand to the metal center. For simple inorganic ligands like nitrate, intramolecular steric hindrance is not a factor. However, in a solvated environment, the size and arrangement of both the nitrate ligands and the solvating water molecules around the uranyl ion are crucial. Crystal structure data show that the uranyl ion most commonly has an equatorial coordination number of five. osti.gov In complexes like [UO₂(NO₃)₂(OH₂)₂], the arrangement of two bidentate nitrate ligands and two water molecules in the equatorial plane is a result of optimizing the coordination geometry while minimizing steric repulsion. osti.gov Studies comparing the complexation of uranyl nitrate with bulkier organic ligands, such as DEHBA and DEHiBA, show that steric differences between the ligands can lead to significant variations in reaction kinetics, highlighting the importance of steric effects in the broader chemistry of uranyl complexes. rsc.org

Hydrolysis and Polymerization Phenomena (excluding safety/environmental fate aspects)

The aqueous chemistry of the uranyl ion (UO₂²⁺), the form in which uranium, dinitrodioxo- exists in solution, is dominated by hydrolysis, especially with increasing pH. youtube.com This process involves the reaction of the uranyl ion with water molecules, leading to the formation of various monomeric and polymeric hydrolysis products. The extent of hydrolysis is influenced by factors such as pH, uranium concentration, and temperature. icm.edu.plosti.gov

At low uranium concentrations (around 1 x 10⁻⁶ moles per liter), the free uranyl ion is the predominant species below pH 4. As the pH increases towards neutral, the dihydroxide species becomes dominant, and at higher pH levels, the trihydroxide anion is formed. youtube.com However, at higher uranium concentrations, the speciation behavior changes significantly. Between approximately pH 4.5 and 11, precipitation of schoepite, a crystalline uranium oxide hydrate (B1144303), can occur. youtube.com

The hydrolysis of uranyl ions can be represented by the following general equilibrium:

xUO₂²⁺ + yH₂O ⇌ (UO₂)x(OH)y⁽²ˣ⁻ʸ⁾⁺ + yH⁺

The specific hydrolysis products formed and their relative concentrations are highly dependent on the solution conditions. The addition of hydroxides to a uranyl nitrate solution enhances hydrolysis, and precipitation of uranium species begins when a critical concentration is reached. irb.hr In solutions of uranyl nitrate and potassium hydroxide (B78521) with a pH between 5 and 6, the addition of neutral electrolytes can induce the precipitation of uranium(VI). irb.hr

The polymerization of uranyl ions is a key aspect of its hydrolysis behavior, leading to the formation of polynuclear species. icm.edu.pl One such species identified is UO₂[(OH)₂UO₂]₄²⁺. icm.edu.pl The kinetics of the formation of this polymeric ion in an ammonia-uranyl nitrate system have been studied spectrophotometrically. icm.edu.pl The rate of this polymerization reaction is influenced by pH, temperature, and the concentration of the uranyl ion. icm.edu.pl Studies have shown a linear relationship between the logarithm of the apparent reaction-rate constant and both pH and the inverse of temperature. icm.edu.pl

The interplay between hydrolysis and the presence of other ligands can lead to the formation of complex polynuclear uranyl clusters. nih.gov For instance, in the presence of iminodiacetate (B1231623) or malate, trimeric and even larger polynuclear clusters containing up to 11 uranium atoms have been characterized. nih.gov These complex structures are formed through the bridging of uranyl centers by hydroxyl groups and the organic ligands. nih.gov

| Condition | Predominant Species | Reference |

| Low U concentration (<1 x 10⁻⁶ M), pH < 4 | UO₂²⁺ (free uranyl ion) | youtube.com |

| Low U concentration (<1 x 10⁻⁶ M), neutral pH | Dihydroxide species | youtube.com |

| Low U concentration (<1 x 10⁻⁶ M), high pH | Trihydroxide anion | youtube.com |

| High U concentration, pH 4.5 - 11 | Schoepite (precipitate) | youtube.com |

| Ammonia-uranyl nitrate system | UO₂[(OH)₂UO₂]₄²⁺ | icm.edu.pl |

Dehydration-Induced Transformations of Hydrates

Uranium, dinitrodioxo- is known to exist in several hydrated forms, most commonly as the hexahydrate, UO₂(NO₃)₂(H₂O)₆. nih.govwikipedia.org Other known hydrates include the trihydrate and dihydrate. nih.govwikipedia.org The stability of these hydrates is dependent on factors such as relative humidity and temperature. nih.govosti.gov

The thermal decomposition of uranyl nitrate hexahydrate proceeds through a series of dehydration steps, leading to the formation of lower hydrates and eventually the anhydrous salt, UO₂(NO₃)₂. iaea.org Studies have identified the following intermediate hydrates: UO₂(NO₃)₂·3H₂O, UO₂(NO₃)₂·2H₂O, and UO₂(NO₃)₂·H₂O. iaea.org The process of dehydration involves the loss of water molecules of hydration, which can occur simultaneously with denitration at higher temperatures to form uranium trioxide (UO₃). anl.gov

The transformation from the hexahydrate to the trihydrate can be observed under ambient conditions by simply flowing dry nitrogen gas over the sample. osti.gov This dehydration is not just a simple loss of water but also involves a structural and morphological change. nih.govosti.gov The lustrous lime-green crystals of the hexahydrate transform into the dull, greenish-yellow of the trihydrate. nih.govosti.gov This phase transformation is characterized by a change in the crystal structure, with the trihydrate having two non-equivalent UO₂²⁺ sites, in contrast to the single crystallographic site in the hexahydrate. nih.govosti.gov This structural change can be detected using techniques like infrared (IR) spectroscopy, where the distinct uranyl asymmetric stretch band of the hexahydrate at 949.0 cm⁻¹ shifts and splits into a doublet with peaks at 966 and 957 cm⁻¹ for the trihydrate. nih.govosti.govresearchgate.net

The rate and mechanism of dehydration and subsequent decomposition are influenced by the heating rate and the surrounding atmosphere. researchgate.net For instance, in a stream of dry air, dehydration is complete at around 220°C, while decomposition to the nitrate starts below 200°C and is complete by 290-300°C. researchgate.net In the presence of steam, both dehydration and decomposition are completed at a lower temperature of approximately 210°C. researchgate.net

The dehydration process can also be influenced by the method of heating. Microwave heating has been explored as a method to achieve controlled, uniform heating to complete the dehydration step before the onset of denitration, which can help in avoiding the formation of a molten salt phase that can be difficult to control. anl.gov

| Product | Formula | Conditions for Formation | Reference |

| Uranyl nitrate trihydrate | UO₂(NO₃)₂(H₂O)₃ | Flowing dry nitrogen over hexahydrate at ambient conditions | osti.gov |

| Uranyl nitrate dihydrate | UO₂(NO₃)₂(H₂O)₂ | Thermal decomposition of hexahydrate; very dry environments | nih.goviaea.org |

| Uranyl nitrate monohydrate | UO₂(NO₃)₂(H₂O) | Thermal decomposition of hexahydrate | iaea.org |

| Anhydrous uranyl nitrate | UO₂(NO₃)₂ | Thermal decomposition of hexahydrate | iaea.org |

| Uranium trioxide | UO₃ | Further thermal decomposition at higher temperatures | iaea.organl.gov |

Spectroscopic Characterization of Uranyl Dinitrate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for elucidating the structural characteristics of uranyl dinitrate and its various complexes. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular symmetry, and the local environment of the constituent atoms.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For uranyl compounds, IR spectra are dominated by the strong absorption band of the asymmetric stretching vibration of the uranyl ion. cdnsciencepub.com

The infrared spectra of uranyl nitrate (B79036) and its hydrates feature characteristic absorption bands corresponding to the vibrations of the linear UO₂²⁺ cation and the nitrate (NO₃⁻) anions. The most prominent feature in the IR spectrum of uranyl compounds is the intense band assigned to the antisymmetric stretching vibration (ν₃) of the uranyl ion, typically found in the 900-960 cm⁻¹ region. cdnsciencepub.comresearchgate.net The position of this band is sensitive to the coordination environment around the uranium atom.

In addition to the uranyl ion vibrations, the spectra also reveal bands associated with the nitrate groups. The symmetry of the free nitrate ion (D₃h) changes upon coordination to the uranyl center, leading to the appearance of bands that are IR-inactive in the free ion and the splitting of degenerate modes. For instance, the intense peak observed around 1392 cm⁻¹ in some samples is attributed to the normal vibration of the uncoordinated nitrate ion, while other peaks in the 1300 cm⁻¹ and 1500 cm⁻¹ regions suggest the presence of nitrato groups coordinated to the uranyl ion. cdnsciencepub.com DFT calculations on uranyl dinitrate complexes help in interpreting the vibrational spectra, including models for both bidentate and monodentate coordination of nitrate ions to the uranyl core. researchgate.net

Interactive Table: Infrared Vibrational Frequencies for Uranyl Nitrate Hydrates

| Vibrational Mode | Frequency (cm⁻¹) - Hexahydrate | Frequency (cm⁻¹) - Trihydrate | Assignment |

|---|---|---|---|

| ν₃(UO₂²⁺) | 949.0 | 966 and 957 (doublet) | Asymmetric Uranyl Stretch |

| - | ~1390 | - | Uncoordinated NO₃⁻ Stretch |

Note: Data compiled from multiple studies on uranyl nitrate hydrates. The trihydrate shows a doublet for the uranyl stretch due to two inequivalent UO₂²⁺ sites in its crystal structure. nih.govosti.gov

Isotopic substitution is a definitive technique for assigning vibrational modes, as the frequency of a vibration is dependent on the masses of the atoms involved. libretexts.org Replacing an atom with one of its heavier isotopes causes a predictable downward shift in the frequency of the vibrational modes in which that atom participates. libretexts.orgosti.gov For example, in studies of uranyl β-diketonates, labeling the uranyl group with ¹⁸O resulted in splitting of the ν₃(U¹⁸O₂²⁺) band, while substitution of ²³⁸U with ²³⁵U led to a small isotope shift (≈0.7 cm⁻¹) in the ν₃(UO₂²⁺) band, confirming the involvement of the uranium and oxygen atoms in this mode. osti.gov In a study on diammine uranyl nitrate, ¹⁴NH₃/¹⁵NH₃ isotopic substitution was used to support experimental assignments, particularly in the far-infrared region where metal-ligand bonds vibrate. nih.gov This method helps to unambiguously identify the vibrations associated with specific functional groups within the complex.

The state of hydration significantly influences the infrared spectrum of uranyl dinitrate. Different hydrates, such as the hexahydrate (UO₂(NO₃)₂(H₂O)₆), trihydrate (UO₂(NO₃)₂(H₂O)₃), and dihydrate (UO₂(NO₃)₂(H₂O)₂), exhibit distinct spectral features. cdnsciencepub.comnih.gov Time-resolved infrared reflectance spectroscopy has been used to observe the transformation from the hexahydrate to the trihydrate form. nih.govosti.govresearchgate.net During this dehydration process, the distinct uranyl asymmetric stretch (ν₃) band at 949.0 cm⁻¹ for the hexahydrate shifts to shorter wavelengths and broadens, ultimately resulting in a doublet with peaks at 966 and 957 cm⁻¹ for the trihydrate. nih.govosti.govresearchgate.net This splitting is consistent with the crystal structure of the trihydrate, which contains two inequivalent UO₂²⁺ sites. nih.govosti.gov Studies of uranyl nitrate hydrate (B1144303) solutions in organic diluents have also shown that the coordination of water molecules to the uranium center and hydrogen bonding interactions can be monitored through changes in the water deformation vibration frequencies. osti.gov

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying the symmetric vibrations of molecules. In uranyl compounds, the symmetric stretching vibration (ν₁) of the UO₂²⁺ ion is Raman-active and typically produces a very strong and sharp signal, making it a characteristic fingerprint of the uranyl entity. rsc.org

The ν₁ band for uranyl nitrate in aqueous solution appears around 873 cm⁻¹. acs.org This frequency can shift depending on the nature of the ligands in the equatorial plane around the uranyl ion. For instance, in aqueous solutions, complex formation between uranyl and nitrate ions to form UO₂NO₃⁺ was detected by changes in the Raman spectra. iaea.org The ν₁ symmetric stretching mode for actinyl(VI) dinitrate complexes is observed at 873 cm⁻¹ for U(VI). osti.gov

Raman studies have been conducted on various uranyl nitrate complexes, including hydrates and species in solution. iaea.orgresearchgate.netlbl.gov The spectra provide evidence for the coordination of nitrate groups, which can be monodentate or bidentate. iaea.org DFT calculations are often employed to model the structure and compute the vibrational spectra, which aids in the interpretation of experimental Raman data for complexes like UO₂(NO₃)₂·2DMSO. researchgate.net

Interactive Table: Characteristic Raman Frequencies for Uranyl Dinitrate Species

| Vibrational Mode | Frequency (cm⁻¹) | Species/Medium |

|---|---|---|

| ν₁(UO₂²⁺) | 873 | Uranyl dinitrate in 0.0 M HNO₃ |

| ν₁(UO₂²⁺) | 931 | UO₂(NO₃)₂ in C₄mimNTf₂/TBP |

Note: Data compiled from various Raman spectroscopic studies. The frequency of the ν₁ stretch is sensitive to the chemical environment and complexation. acs.orgosti.govresearchgate.net

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the local chemical environment of specific nuclei. In the context of uranyl dinitrate, NMR can provide insights into ligand exchange dynamics and the nature of the coordination sphere.

Solution-state NMR has been utilized to study the interactions between uranyl dinitrate and various ligands. For example, ¹H and ¹³C NMR have been used to monitor the titration of uranyl nitrate with ligands such as a ciprofloxacin-derived task-specific ionic liquid. researchgate.net Changes in the chemical shifts of the ligand's protons and carbons upon coordination to the uranyl center can reveal the stoichiometry and coordination pattern of the resulting complex. researchgate.net Although the chemical shift variations for the uranyl complex were not substantial, they were sufficient to indicate a 1:1 coordination pattern in that particular system. researchgate.net Similarly, ¹H NMR has been used to study the rotational isomerism of diamide (B1670390) ligands upon complexation with uranyl nitrate.

While solution-state NMR is well-established for studying uranyl complexes, the application of solid-state NMR (ssNMR) to uranyl dinitrate is not extensively documented in the reviewed literature. In principle, ssNMR could provide valuable structural information, particularly for nuclei like ¹⁵N in the nitrate ligands and ¹³C in any organic co-ligands. However, the paramagnetic nature of the U(VI) center, although weak, can lead to significant line broadening, making high-resolution ssNMR challenging. Furthermore, the quadrupolar nature of the ¹⁴N nucleus (the most abundant nitrogen isotope) often results in very broad signals, making ¹⁵N enrichment a likely necessity for detailed studies. rsc.orgnih.gov

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. It is particularly useful for studying the coordination environment of metal ions in both crystalline and amorphous systems.

EXAFS has been instrumental in determining the local coordination sphere around the uranium atom in uranyl dinitrate and its derivatives. By analyzing the fine structure in the X-ray absorption spectrum, it is possible to determine the distances, coordination numbers, and types of atoms in the immediate vicinity of the absorbing uranium atom.

EXAFS studies on uranyl nitrate complexes have successfully identified the short U=O axial bonds and the longer U-O bonds in the equatorial plane with coordinated nitrate and water ligands. For instance, in a hydroxy-bridged uranyl nitrate dimer, EXAFS data revealed a U=O distance of approximately 1.79 Å and a U-U distance of 3.94 Å at low temperatures. iaea.org The analysis also allowed for the differentiation of contributions from the bridging hydroxide (B78521) and the bidentate nitrate ligands in the equatorial plane. iaea.org The ability to detect neighboring uranium atoms is a particular strength of EXAFS, providing insights into the formation of multinuclear complexes. rsc.org

Table 2: Selected EXAFS-Derived Bond Distances for a Uranyl Nitrate Dimer

| Atom Pair | Bond Distance (Å) at 10 K |

|---|---|

| U=O (axial) | 1.790 |

| U...U | 3.94 |

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a technique that provides information on the electronic structure, oxidation state, and local geometry of an absorbing atom. uu.nl

XANES at the M₄,₅ edges is a powerful tool for directly probing the 5f electronic structure of actinides. hzdr.de The features in the XANES spectra are assigned to electronic transitions to empty non-bonding and anti-bonding 5f levels. researchgate.net For hexavalent uranium compounds, the main peak in the M₄ edge spectrum corresponds to non-bonding 5f orbitals, while the highest energy peak is associated with anti-bonding 5f orbitals. hzdr.de Advanced spectroscopic techniques like M₄,₅ HR-XANES (High-Resolution XANES) and 3d4f Resonant Inelastic X-ray Scattering (RIXS) are particularly sensitive to the contribution of the 5f orbitals to chemical bonding. nih.gov These methods can distinguish between different types of covalency by observing variations in the localization of the 5f orbitals. nih.gov

Theoretical calculations, such as relativistic multiconfigurational ab initio methods, are often combined with experimental X-ray spectroscopy to gain a thorough understanding of the electronic structure. nih.gov These calculations help in assigning the observed transitions in the absorption spectra. ornl.gov

XANES is a well-established method for determining the oxidation state of actinide elements. aps.org The energy position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the absorbing atom, generally shifting to higher energies with increasing valence. researchgate.net This technique can be used as a fingerprint to identify the chemical environment and oxidation state of a particular element in a sample. diamond.ac.uk

For uranium compounds, XANES studies at the U L₃-edge have been used to delineate between oxidation states from U(III) to U(VI). semanticscholar.org The first derivative of the XANES spectra can also be used for comparison with reference standards to determine the oxidation state. researchgate.net In mixed-valence uranium oxides, Total Reflection X-ray Fluorescence (TXRF) based XANES has been employed to determine the oxidation states of uranium. researchgate.net

High-Energy Resolution Fluorescence-Detected X-ray Absorption Spectroscopy (HERFD-XAS) is an advanced technique that overcomes some of the limitations of conventional XAS. diamond.ac.uk By using a crystal analyzer to select a narrow energy band from the sample's fluorescence, HERFD-XAS provides spectra with enhanced resolution, revealing sharper and more well-defined features. nih.govsemanticscholar.org

This technique is particularly valuable for studying the 5f electronic structure of actinides. hzdr.de HERFD-XANES at the uranium M₄ edge probes the U 3d → 5f electronic transitions and is highly effective for identifying the 5f electron configuration and determining the oxidation state with high sensitivity. researchgate.net For uranyl nitrate, HERFD-XANES spectra show distinct features corresponding to transitions to different 5f orbitals (5fδᵤ, 5fφᵤ, 5fπᵤ, and 5fσᵤ). researchgate.net The energy separation between these features can be correlated with the U-Oyl bond length. researchgate.net

| Spectroscopic Technique | Information Probed | Application to Uranyl Dinitrate |

| EXAFS | Local atomic structure, coordination number, bond lengths | Determination of the hexagonal bipyramidal coordination around the U atom. |

| XANES | Electronic structure, oxidation state, local geometry | Probing the 5f orbitals and confirming the U(VI) oxidation state. |

| HERFD-XAS | High-resolution electronic structure | Detailed analysis of the 5f orbital splitting and its relation to bonding. |

Other Spectroscopic Techniques

In addition to X-ray absorption techniques, other spectroscopic methods are utilized to characterize uranyl dinitrate. Diffuse reflectance UV-Vis-NIR spectroscopy has been used to confirm the presence of uranyl dinitrate in the solid state, with characteristic absorbance bands. rsc.orgrsc.org Infrared and Raman spectroscopy are also employed to study the vibrational modes of the uranyl ion and the nitrate ligands. tandfonline.comnih.gov Time-resolved electron spin resonance (TR ESR) spectroscopy has been applied to study the quenching of photoexcited uranyl nitrate. researchgate.net Spectrophotometric titrations in the UV-Vis range are used to study the speciation of uranyl nitrate complexes in solution. whiterose.ac.uk

UV-Vis-NIR Spectroscopy (Diffuse Reflectance)

Solid-state characterization of uranyl dinitrate and related compounds is effectively carried out using diffuse reflectance UV-Vis-NIR spectroscopy. researchgate.netrsc.orgrsc.org This technique is particularly useful for examining crystalline products and understanding the coordination of the uranyl (UO₂²⁺) cation. researchgate.netrsc.org

The absorption spectra of uranyl compounds are characterized by a series of vibronic bands in the visible region, typically between 400 and 500 nm. These transitions arise from the excitation of an electron from the highest occupied molecular orbitals (HOMO), primarily involving oxygen 2p orbitals, to the lowest unoccupied non-bonding 5f orbitals of the uranium atom. The characteristic vibrational fine structure is due to the coupling of these electronic transitions with the symmetric stretching mode (ν₁) of the linear O=U=O group.

In diffuse reflectance studies of crystalline uranyl nitrate, shifts in absorbance bands can indicate the formation of specific dinitrate species. rsc.org For instance, the co-crystallization of other actinides within a uranyl nitrate hexahydrate matrix allows for the detailed spectroscopic investigation of the resulting dinitrate species in the solid state. rsc.orgrsc.org While specific peak positions for pure uranyl dinitrate via diffuse reflectance are not detailed in the provided research, the general methodology confirms its utility. Studies on aqueous solutions of uranyl nitrate, which contain species like UO₂²⁺, [UO₂(NO₃)]⁺, and UO₂(NO₃)₂, show characteristic absorption bands that help identify the different species present. srs.govias.ac.in For example, the UO₂²⁺ ion in aqueous solution exhibits absorption maxima around 414 nm. crimsonpublishers.com

Table 1: Representative UV-Vis Absorption Data for Uranyl Species in Solution

| Species | Wavelength (nm) | Molar Absorptivity (ε) | Reference |

| UO₂²⁺ (aq) | 414 | ~7.8 | ias.ac.in |

| [UO₂(NO₃)]⁺ | 414 | ~15.5 | ias.ac.in |

Note: This table represents data from aqueous solutions to illustrate the characteristic absorption of uranyl species. Diffuse reflectance spectra of the solid-state compound will show bands in similar regions, corresponding to the electronic transitions of the uranyl moiety.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to produce and analyze ions from solution, providing valuable information on the speciation of uranyl nitrate in the gas phase. nih.govwikipedia.org When uranyl nitrate solutions are subjected to ESI, a diverse array of both positively and negatively charged ions is generated. nih.govacs.orgosti.gov

Positive Ion Mode: In the positive ion mode, ESI-MS of uranyl nitrate solutions reveals the formation of monomeric and oligomeric species. nih.govacs.org These ions are often complex adducts involving uranyl ions with nitrate, hydroxy, or solvent ligands. nih.govacs.org The general formulas for these species can be described as [(UO₂)ₙ(A)ₘ(Solvent)ₛ]⁺ or [(UO₂)ₙ(O)(A)ₘ(Solvent)ₛ]⁺, where 'A' can be NO₃⁻ or OH⁻. nih.govacs.orgosti.gov The formation of nitrate-containing species is generally preferred. nih.govacs.org Studies have identified clusters with up to five uranium atoms (m=1-5). nih.gov Collision-induced dissociation experiments can be employed to further probe the structures and stoichiometries of these gaseous uranyl ions. nih.gov

Negative Ion Mode: In the negative ion mode, the spectra typically show complexes with the general formula [(UO₂)(NO₃)ₘ]⁻, where m can be 1, 2, or 3. nih.govacs.orgosti.gov Additionally, oxo-containing ions like [(UO₂)(O)ₙ(NO₃)ₘ]⁻ and hydroxy-containing ions such as [(UO₂)(OH)ₙ(NO₃)ₘ]⁻ have also been observed. nih.govacs.orgosti.gov

The specific ions detected can be sensitive to instrumental parameters. nih.govacs.org The tendency to form polynuclear cluster ions increases with the concentration of the uranyl nitrate solution fed into the electrospray source. nih.gov

Table 2: Selected Ions of Uranyl Nitrate Detected by ESI-MS

| Ion Formula | Mode | Description | References |

| [UO₂(NO₃)]⁺ | Positive | Monomeric nitrato-uranyl contact ion pair | nih.gov |

| [UO₂(OH)]⁺ | Positive | Monomeric hydroxo-uranyl contact ion pair | nih.gov |

| [(UO₂)ₙ(A)ₘ(CH₃OH)ₛ]⁺ (n=1-4) | Positive | Oligomeric uranyl nitrate/hydroxide/methoxide species | nih.govacs.org |

| [(UO₂)(NO₃)₃]⁻ | Negative | Uranyl trinitrate complex | nih.govacs.org |

| [(UO₂)(O)(NO₃)ₘ]⁻ (m=1-2) | Negative | Oxo-containing uranyl nitrate complex | nih.govacs.org |

| [(UO₂)(OH)(NO₃)ₘ]⁻ (m=0-1) | Negative | Hydroxy-containing uranyl nitrate complex | nih.govacs.org |

Crystallographic Studies and Structural Analysis

Single-Crystal X-ray Diffraction (XRD)

The crystallographic parameters of various uranyl nitrate (B79036) hydrates have been meticulously determined. For instance, the hexahydrate, [UO₂(NO₃)₂(H₂O)₂]·4H₂O, has been a subject of multiple studies. Early work by Pauling & Dickinson in 1924 identified its orthorhombic nature. iucr.org Later studies confirmed this, with one investigation reporting the space group as Cmc2₁, with unit cell parameters a = 13.113(2) Å, b = 7.9847(12) Å, and c = 11.3323(17) Å. researchgate.net Another study on a monoclinic polymorph of diaquadinitratouranyl dihydrate, [UO₂(NO₃)₂(H₂O)₂]·2H₂O, identified the space group as P2₁/c with unit cell dimensions a = 7.6820(15) Å, b = 9.887(2) Å, c = 7.1990(14) Å, and β = 105.08(3)°. researchgate.net

A selection of crystallographic data for different uranyl nitrate compounds is presented below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| [UO₂(NO₃)₂(H₂O)₂]·4H₂O | Orthorhombic | Cmc2₁ | 13.113(2) | 7.9847(12) | 11.3323(17) | 90 | 4 |

| [UO₂(NO₃)₂(H₂O)₂]·2H₂O | Monoclinic | P2₁/c | 7.6820(15) | 9.887(2) | 7.1990(14) | 105.08(3) | 2 |

| γ-K(UO₂)(NO₃)₃ | Orthorhombic | Pbca | 9.2559(3) | 12.1753(3) | 15.8076(5) | 90 | 8 |

Z is the number of formula units per unit cell.

Detailed structural analyses have revealed the coordination geometry around the central uranium atom. The uranyl ion (UO₂²⁺) is characterized by a linear or nearly linear O=U=O arrangement, with the two axial U=O bonds being significantly shorter and stronger than the equatorial bonds. wikipedia.orgwikipedia.org The equatorial plane typically consists of oxygen atoms from both the bidentate nitrate groups and water molecules, resulting in a hexagonal bipyramidal coordination around the uranium atom. iucr.orgresearchgate.net

In the structure of uranyl nitrate dihydrate, the O=U=O angle is linear. wikipedia.org The U=O bond lengths in the uranyl ion are typically around 1.78 to 1.80 pm. wikipedia.orgarizona.edu In the equatorial plane, the U-O bonds to the nitrate and water ligands are considerably longer, for instance, around 245 pm. wikipedia.org In the hexahydrate, the uranyl group is surrounded by a near-planar hexagon of four oxygen atoms from two non-equivalent bidentate nitrate groups and two equivalent water molecules. iucr.org Within the nitrate groups, the N-O bonds involving coordinated oxygen atoms are observed to be longer than those of the uncoordinated oxygen atoms. iucr.org

Selected bond distances for uranyl nitrate compounds are provided in the table below:

| Compound | Bond Type | Distance (Å) |

| Uranyl Nitrate Dihydrate | U=O (axial) | ~1.80 |

| Uranyl Nitrate Dihydrate | U-O (equatorial) | ~2.45 |

| Uranyl Nitrate Hexahydrate | N-O (coordinated) | 0.03-0.05 Å longer than uncoordinated |

The crystal structures of uranyl nitrate hydrates are characterized by complex networks of hydrogen bonds. In the hexahydrate, the structural units are neutral molecular complexes of [UO₂(NO₃)₂(H₂O)₂] and additional water molecules that function as crystal water. researchgate.net These units are interconnected through a network of hydrogen bonds. researchgate.net Specifically, all hydrogen atoms are involved in hydrogen bonding, which can be categorized into O(water)-O(water) bonds (2.68-2.75 Å) and weaker O(water)-O(nitrate) bonds (2.93 and 2.99 Å). iucr.org This hydrogen bonding leads to the formation of sheets of associated water molecules perpendicular to the a-axis. iucr.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, has been observed in related uranyl nitrate compounds. For example, two polymorphs (α and γ phases) of K(UO₂)(NO₃)₃ have been identified. iaea.org The existence of these different forms is attributed to different packing modes of the uranyl trinitrate clusters. While the two-dimensional arrangement of the complex ions is the same, the three-dimensional packing differs between the polymorphs. iaea.org Similarly, a monoclinic polymorph of uranyl dinitrate trihydrate, [UO₂(NO₃)₂(H₂O)₂]·H₂O, has been reported, which contrasts with a previously known triclinic form. researchgate.net Isotypism has been noted between uranyl chromate nitrates, K[(UO₂)(CrO₄)(NO₃)] and Rb[(UO₂)(CrO₄)(NO₃)], which share the same crystal structure. researchgate.net

Computational and Theoretical Chemistry of Uranyl Dinitrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of uranyl dinitrate and its complexes. These calculations provide a detailed understanding of the molecule's geometry, vibrational modes, electronic configuration, and thermodynamic stability.

Structural Optimization and Geometrical Parameters

Studies have shown that the coordination environment significantly influences the structure. For example, the inclusion of water molecules in the second coordination sphere in calculations for [UO2(NO3)2(H2O)6] improves the agreement between calculated and experimental structural data. iaea.orgiaea.org This highlights the non-negligible effect of the solvent environment on the coordination of ligands. iaea.orgiaea.org DFT calculations have also been used to compare the stability of different isomers, such as cis and trans isomers of penta- and hexa-coordinated uranyl dinitrate complexes. researchgate.net

The table below presents a selection of calculated geometrical parameters for a uranyl dinitrate complex.

| Parameter | Value (Å) |

| U=Oyl Bond Distance | 1.776 |

| U–Cl Distance | 2.671 |

| Data for Cs2[UO2Cl4] as a representative uranyl complex, showcasing typical bond lengths determined by DFT. nih.gov |

Vibrational Spectra Prediction and Assignment

DFT calculations are instrumental in predicting and assigning the vibrational spectra (infrared and Raman) of uranyl dinitrate and its derivatives. Theoretical calculations of vibrational frequencies for complexes like UO2(NH3)2(NO3)2 have been shown to support experimental assignments, particularly in the far-infrared region where metal-ligand and lattice vibrations are observed. nih.gov Such studies have proposed a distorted D(2h) symmetry for this compound with bidentate nitrate (B79036) ligands. nih.gov

Computational methods have also been used to interpret the vibrational spectra of UO2(NO3)2·2DMSO, considering both bidentate and monodentate coordination of the nitrate ions. researchgate.netresearchgate.net The energy difference between these coordination modes was calculated to be approximately 51 kJ/mol, with the bidentate form being more stable. researchgate.net Furthermore, DFT has been used to identify phonon vibrations and Raman peak locations for various uranium nitride and oxide phases, which aids in the characterization of these materials. osti.gov

Below is a table showing a comparison of experimental and calculated Raman active modes for uranyl-cation systems.

| System | Experimental ν1 (cm⁻¹) | Calculated ν1 (cm⁻¹) |

| (1) | 839 | 811 |

| (2) | 839 | 813 |

| (3) | 832 | 806 |

| Illustrative data comparing experimental and DFT-calculated symmetric stretching modes (ν1) for different uranyl-cation systems. nih.gov |

Electronic Structure Analysis (e.g., 5f orbitals)

The electronic structure of uranyl dinitrate is complex due to the involvement of uranium's 5f orbitals in bonding. DFT calculations have provided significant insights into this aspect. The valence molecular orbital ordering in the UO2(2+) ion is determined to be πg < πu < σg << σu, with the energy gap between the σg and σu orbitals attributed to the "pushing from below" mechanism involving the uranium 6p semi-core orbitals. nih.gov

Mulliken population analysis based on DFT calculations for [UO2(NO3)2·2(H2O)] reveals that the atomic charge of uranium is primarily determined by the population of the 5f orbitals, followed by the 6d orbitals. aesj.or.jp The uranyl group is found to accept charge mainly from the nitrate groups. aesj.or.jp The overlap population analysis indicates that the 5f, 6d, and 7s orbitals of uranium are involved in bonding, while the 6s and 6p orbitals are anti-bonding. aesj.or.jp The contribution of uranium's valence orbitals to the overlap population follows the order 6d, 6p, 5f, 7s, and 6s. aesj.or.jp

Stability and Interaction Energy Calculations

DFT calculations are crucial for determining the stability and interaction energies of uranyl dinitrate complexes. For instance, the stability of uranyl complexes with various ligands has been predicted, with calculated log K1 values spanning a wide range. osti.gov These calculations have confirmed that for many ligands, a coordination number of five in the equatorial plane is the most stable arrangement. osti.gov

The interaction of uranyl nitrate with other molecules, such as extractants, has also been a subject of DFT studies. The stepwise formation of [UO2(NO3)2L2] (where L is an amide ligand) from the UO2(H2O)5(2+) species has been shown to be energetically favorable. researchgate.net These studies also allow for the comparison of the stability of different isomers and key intermediates in different solvent environments. researchgate.net

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study uranyl dinitrate complexes. These methods provide a high level of theory for understanding the structure and stability of these compounds.

Calculations on [UO2(NO3)2(H2O)2] and [UO2(NO3)2(H3PO4)2] have been performed to understand their stable structures and electronic properties. iaea.org For the aqua complex, it was found that including outer-sphere water molecules that are hydrogen-bonded to the inner-sphere waters is crucial for obtaining a structure that agrees with experimental data. iaea.orgiaea.org This underscores the importance of considering the solution effect in theoretical models. iaea.orgiaea.org For the phosphine (B1218219) oxide complex, a bent U-O-P angle was found to be more stable. iaea.orgiaea.org These calculations have also been extended to larger ligands like tri-methyl phosphate (B84403) (TMP), and the optimized geometry of [UO2(NO3)2TMP2] shows good agreement with experimental values. iaea.orgiaea.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of uranyl dinitrate in solution, providing insights into its hydration, diffusion, and complexation dynamics.

MD simulations have been used to investigate the hydration of uranyl nitrate in supercritical water, dissecting the effects of ion concentration and solvent density. daneshyari.com These studies revealed that the number of hydration water molecules around the uranyl ion increases with water density but decreases with increasing uranyl ion concentration. daneshyari.com The translational and rotational dynamics of water molecules are also affected, with diffusivity decreasing as both uranyl concentration and water density increase. daneshyari.com

In aqueous solutions at ambient conditions, MD simulations have shown that the mobility of both water and uranyl ions decreases with increasing uranyl ion concentration. researchgate.net The simulations also provide details on the structure of hydrated uranyl ions, which generally exhibit a five-fold coordination of water molecules in the equatorial plane. tandfonline.com When nitrate ions associate with the uranyl, they typically replace a water molecule, preserving the five-fold coordination. tandfonline.com The binding of nitrate to uranyl is predominantly monodentate, although some bidentate binding can occur. tandfonline.comacs.orgnih.gov The concentration of [UO2NO3]+ complexes increases with the concentration of nitric acid. tandfonline.com

The table below summarizes the diffusion coefficients of different species in an aqueous uranyl nitrate solution.

| Species | Diffusion Coefficient (10⁻⁹ m²/s) |

| Oxygen (water) | > Nitrogen (nitrate) > Uranium (uranyl) |

| Qualitative comparison of diffusivities from mean squared displacements in an aqueous uranyl nitrate solution. researchgate.net |

Solvation Mechanisms and Dynamics

The solvation of the uranyl cation, UO₂²⁺, is a complex process influenced by the solvent environment and the presence of ligands like nitrate. osti.govnih.gov Computational studies, particularly those employing density functional theory (DFT) and molecular dynamics (MD), have been instrumental in elucidating these mechanisms.